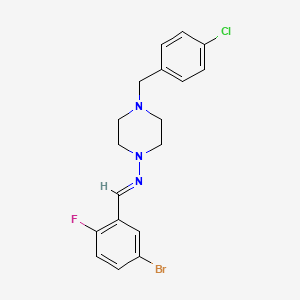

![molecular formula C22H30N4O2 B5538849 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , typically involves multi-step chemical reactions that incorporate strategies such as Michael addition, spirocyclization, and functional group transformations. For instance, Yang et al. (2008) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility in synthesizing diazaspiro derivatives through efficient reaction pathways (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the spiro connection of a five-membered ring and a larger ring, often leading to rigid frameworks that influence their chemical reactivity and interaction with biological targets. The structural elucidation of these compounds typically relies on spectroscopic techniques such as NMR and X-ray crystallography, providing detailed insights into their three-dimensional configurations and the spatial arrangement of functional groups. Zeng et al. (2021) conducted a comprehensive study on the crystal structure, thermodynamic properties, and DFT studies of a related 1,5-dioxaspiro[5.5] derivative, offering a glimpse into the complex structural attributes of these molecules (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including functional group modifications, ring expansions, and electrophilic substitutions, reflecting their reactive nature and the influence of the spirocyclic structure on their chemical behavior. The reactions often exploit the nucleophilic character of the nitrogen atoms and the electrophilic potential of the carbonyl and other functional groups, leading to a wide array of structurally diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry and material science. These properties are influenced by the molecular structure, the presence of substituents, and the overall molecular symmetry. The physical characteristics determine the compound's behavior in biological systems, its pharmacokinetic profile, and its suitability for formulation into dosage forms.

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding their mechanism of action, reactivity in synthetic sequences, and interactions with biological macromolecules. These properties are influenced by the electronic configuration of the molecule, the presence of electron-withdrawing or electron-donating groups, and the steric effects imposed by the spirocyclic structure.

- Yang, H., Xiao-fa, L., Padilla, F., & Rotstein, D. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49, 6371-6374. Link to the article.

- Zeng, W., Wang, X., & Zhang, Y. (2021). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane Hydrate. Crystals. Link to the article.

科学的研究の応用

Oxadiazoles in Pharmacology

Oxadiazoles, including derivatives like "9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one," are of significant interest in medicinal chemistry for their diverse biological activities. Compounds featuring the oxadiazole moiety have been explored for anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug development and therapeutic applications. For example, the metabolism and pharmacokinetic properties of anticonvulsant oxadiazoles have been studied to understand their therapeutic potential and safety profile (Allen, Blackburn, & Caldwell, 1971)(Allen et al., 1971).

Safety and Dosimetry in Clinical Applications

In clinical settings, the safety, dosimetry, and pharmacokinetics of new compounds are crucial for determining their applicability and effectiveness. Studies on compounds like 11C-labeled oxadiazoles provide insights into their distribution, elimination, and potential adverse effects in humans, which are essential for advancing clinical trials and therapeutic use. Research on specific radiotracers, for example, has contributed to understanding their safety and efficacy in diagnosing and treating neurological diseases (Brier et al., 2022)(Brier et al., 2022).

特性

IUPAC Name |

9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-2-19-23-24-20(28-19)16-25-14-11-22(12-15-25)10-8-21(27)26(17-22)13-9-18-6-4-3-5-7-18/h3-7H,2,8-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBPUAGKWYOZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

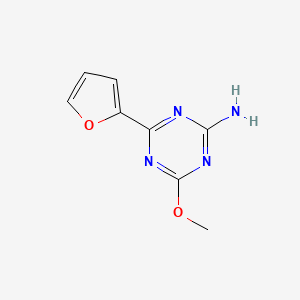

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

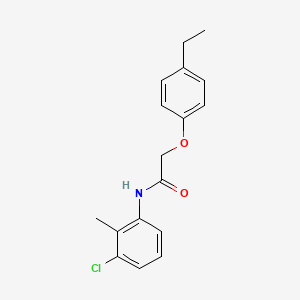

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)